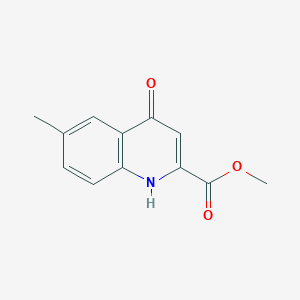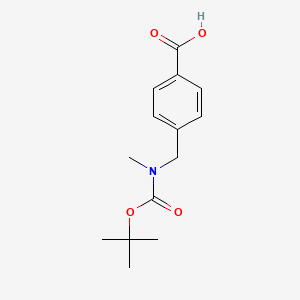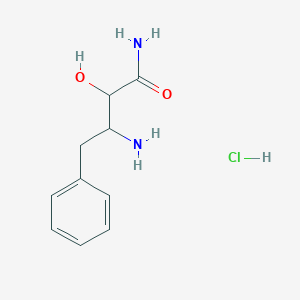
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chemical compound with the CAS Number: 247062-03-9 . It has a molecular weight of 230.69 and its IUPAC name is 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride . It is a versatile compound widely used in scientific research.
Synthesis Analysis
3-Amino-2-hydroxy-4-phenylbutyric acids (AHPA or alternatively abbreviated AHPBA) serve as chiral building blocks for various bioactive compounds including aminopeptidase N (APN) inhibitors, HIV-l protease inhibitors, and renin inhibitors . The synthesis of α-hydroxy-β-amino acids has attracted considerable interest in recent years and various synthetic approaches have been developed to complete their synthesis .Molecular Structure Analysis
The molecular formula of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is C10H15ClN2O2 . The Inchi Code is 1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H .Physical And Chemical Properties Analysis
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a powder with a melting point of 212-213 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride's applications in scientific research primarily revolve around its pharmacokinetics and metabolic implications. For instance, the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) like S-1, which have structures similar to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride, have been extensively studied. These studies underscore the compound's potential as a therapeutic agent for various diseases. Such substances demonstrate low clearance, moderate volume distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses, highlighting their slow clearance and extensive metabolism, which is crucial for their therapeutic efficacy (Wu et al., 2006).
Therapeutic Potential in Cancer Treatment
Notably, compounds structurally related to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride have been investigated for their therapeutic potential in cancer treatment. For instance, FTY720, a potent immunosuppressant, has demonstrated preclinical antitumor efficacy in several cancer models, offering insights into the potential anticancer applications of related compounds (Zhang et al., 2013). Similarly, N-(4-hydroxyphenyl) retinamide (4-HPR) has shown effectiveness in reducing the incidence of experimental tumors in animals and has been tested as a chemopreventive agent in humans due to its weak toxicity, indicating the potential of related compounds in cancer prevention and treatment (Villa et al., 1993).
Drug Safety and Toxicity Studies
Research has also focused on the safety and toxicity of compounds akin to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride. For example, the cardiovascular effects of MDMA (3,4-Methylenedioxymethamphetamine), which shares structural similarities with the compound , have been studied in a double-blind, placebo-controlled trial, shedding light on the cardiotoxicity and safety profile of related substances (Lester et al., 2000).
Safety And Hazards
The safety information indicates that it is harmful if swallowed or inhaled, causes skin irritation, and is harmful to aquatic life . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Eigenschaften
IUPAC Name |
3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMCTADJQLZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

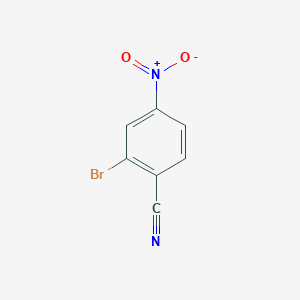
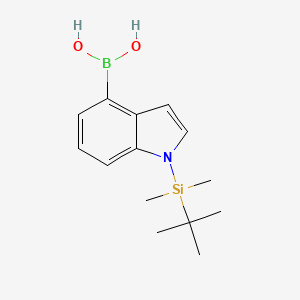
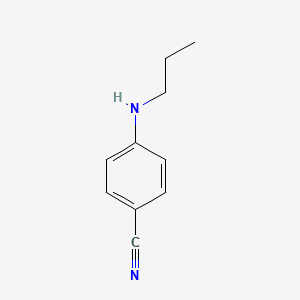

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)
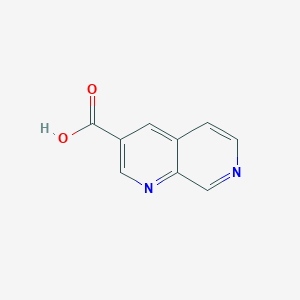


![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)
